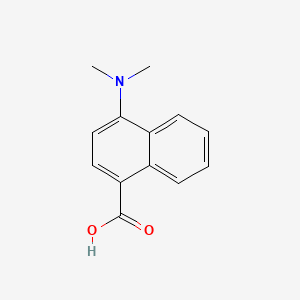

4-(Dimethylamino)-1-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKNRRVTOJUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335037 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78062-03-0 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Dimethylamino 1 Naphthoic Acid and Its Functionalized Derivatives

Regioselective Synthesis Strategies and Pathway Elucidation

The precise construction of the 4-(dimethylamino)-1-naphthoic acid scaffold, with the dimethylamino group at the C4-position and the carboxylic acid at the C1-position of the naphthalene (B1677914) ring, requires carefully controlled synthetic strategies. While a definitive, high-yield, one-pot synthesis is not extensively documented, the assembly of this molecule can be approached through multi-step pathways that prioritize regioselectivity.

A plausible synthetic route commences with a commercially available starting material, 1-naphthoic acid. The key challenge lies in the regioselective introduction of the amino group at the 4-position. Direct amination of the naphthalene ring can be difficult to control and often results in a mixture of isomers. A more controlled approach involves the nitration of 1-naphthoic acid. However, this reaction can also yield a mixture of nitro-isomers, necessitating careful optimization of reaction conditions (e.g., temperature, nitrating agent) and subsequent separation of the desired 4-nitro-1-naphthoic acid.

Once the 4-nitro intermediate is isolated, it can be reduced to 4-amino-1-naphthoic acid. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as tin(II) chloride (SnCl2) in acidic media.

The final step in the synthesis of the target compound is the dimethylation of the primary amine. This can be achieved through various methods, including the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid to introduce the two methyl groups. Alternatively, reaction with an alkylating agent like methyl iodide in the presence of a base can also be employed, although this method may require more stringent control to avoid over-alkylation or N-oxide formation.

Pathway elucidation for such a multi-step synthesis relies on standard analytical techniques at each stage. Intermediates and the final product are typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the substitution pattern on the naphthalene ring, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups such as the carboxylic acid and the tertiary amine. High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the product and to separate isomers if they are formed.

While a direct, one-step catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts, achieving the specific regioselectivity for the 4-amino-1-naphthoic acid and subsequent dimethylation in a single step remains a significant synthetic challenge. fishersci.ca

Derivatization for Enhanced and Diversified Functionality

The inherent fluorescent properties and the presence of a reactive carboxylic acid handle make this compound a versatile platform for the development of functionalized derivatives. By modifying the carboxylic acid group, the molecule can be tailored for a wide range of applications, from fluorescent probes to targeted drug delivery systems.

Esterification and Amidation Routes for Conjugate Formation

The carboxylic acid moiety of this compound serves as a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental for conjugating the fluorophore to other molecules of interest, such as alcohols, amines, peptides, and other bioactive compounds.

Esterification:

Esterification of this compound can be achieved using various well-established methods. The choice of method often depends on the nature of the alcohol to be conjugated and the desired reaction conditions.

A widely used and efficient method is the Steglich esterification . This reaction employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net The reaction proceeds under mild conditions and is generally high-yielding.

Another effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov This reagent has been successfully used in the synthesis of naphthoquinone aliphatic esters, demonstrating its utility in forming ester bonds with complex molecules. nih.gov

Amidation:

Similar to esterification, amidation of this compound opens up avenues for creating stable amide-linked conjugates. These reactions are crucial for attaching the fluorophore to the N-terminus of peptides or other amine-containing molecules.

Standard peptide coupling reagents are highly effective for the amidation of this compound. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and the aforementioned carbodiimides (DCC, DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are commonly used. These methods facilitate the formation of the amide bond under mild conditions, which is essential to prevent racemization when coupling with chiral amines or peptides.

The synthesis of naphthoquinone aliphatic amides has been successfully achieved using DMTMM as the coupling agent, highlighting its applicability for forming amide bonds with naphthoic acid derivatives. nih.gov

Table 1: Common Coupling Reagents for Esterification and Amidation of Naphthoic Acid Derivatives

| Reaction Type | Coupling Reagent/System | Key Features |

| Esterification | DCC/DMAP (Steglich Esterification) | Mild conditions, high yields, widely applicable. |

| Esterification | DIC/DMAP | Similar to DCC but the urea (B33335) byproduct is more soluble. |

| Esterification | DMTMM | Effective for complex molecules, can be used in aqueous alcoholic solvents. nih.gov |

| Amidation | HATU | High coupling efficiency, low racemization. |

| Amidation | PyBOP | Efficient, commonly used in peptide synthesis. |

| Amidation | DIC/HOBt or DIC/OxymaPure® | Cost-effective, minimizes side reactions. |

| Amidation | DMTMM | Proven effective for naphthoquinone amides. nih.gov |

Bio-conjugation Strategies for Molecular Probe Development

The favorable photophysical properties of the dimethylamino-naphthalene scaffold, particularly its sensitivity to the local environment, make this compound an attractive building block for the creation of fluorescent molecular probes. Bioconjugation, the covalent attachment of this fluorophore to biomolecules, allows for the targeted labeling and imaging of specific cellular components or the monitoring of biological processes.

The primary strategy for the bioconjugation of this compound involves activating its carboxylic acid group to make it reactive towards nucleophilic functional groups present on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine of proteins.

A common approach is the formation of an N-hydroxysuccinimide (NHS) ester of this compound. The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC or EDC). The resulting NHS ester is a stable, amine-reactive intermediate that can be purified and stored. This activated ester readily reacts with primary amines on proteins or other biomolecules in aqueous buffers at physiological pH to form a stable amide bond.

Alternatively, the carboxylic acid can be directly coupled to the biomolecule using a one-pot reaction with a water-soluble carbodiimide like EDC, often in the presence of a stabilizer such as N-hydroxysulfosuccinimide (sulfo-NHS) to enhance the efficiency of the reaction in aqueous environments and reduce side reactions.

The resulting bioconjugates can be used in a variety of applications, including:

Fluorescence Microscopy: Labeled proteins or antibodies can be used to visualize their localization and dynamics within living cells.

Flow Cytometry: Cells labeled with the fluorescent probe can be identified and sorted based on their fluorescence intensity.

Binding Assays: The change in the fluorescence properties of the probe upon binding to its target can be used to quantify binding affinities and kinetics.

While direct bioconjugation examples for this compound are not extensively detailed in the literature, the principles are well-established, and related dimethylamino-naphthalimide derivatives have been successfully used for cellular imaging. nih.govcsic.esmdpi.com For instance, a versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide has been developed and incorporated into peptides to study dynamic protein interactions, demonstrating the power of this class of fluorophores in biological research. nih.gov

Table 2: Bioconjugation Strategies for Carboxylic Acid-Containing Fluorophores

| Activation Strategy | Reagents | Target Functional Group on Biomolecule |

| NHS Ester Formation | N-hydroxysuccinimide (NHS), DCC or EDC | Primary amines (e.g., lysine, N-terminus) |

| One-Pot Carbodiimide Coupling | EDC, Sulfo-NHS | Primary amines |

Elucidation of Spectroscopic and Photophysical Phenomena of 4 Dimethylamino 1 Naphthoic Acid Systems

Electronic Absorption and Emission Characteristics in Varied Chemical Environments

The electronic absorption and emission spectra of 4-(dimethylamino)-1-naphthoic acid and its analogs are strongly influenced by the polarity of the solvent. In nonpolar solvents, such as cyclohexane (B81311) and toluene, derivatives like 4-amino-1,8-naphthalimide (B156640) exhibit strong fluorescence. For instance, a quantum yield of 75 ± 10% has been reported for a 4-substituted 1,8-naphthalimide (B145957) in nonpolar environments. However, in polar solvents like ethanol, the fluorescence intensity is considerably diminished, with the quantum yield dropping to approximately 10%. This quenching in polar solvents is often accompanied by a bathochromic (red) shift in both the absorption and emission spectra.

The absorption spectrum of these compounds typically features a prominent band corresponding to the π-π* transition. For example, 4-amino-1,8-naphthalimide derivatives absorb at around 400 nm in nonpolar solvents and fluoresce at approximately 500 nm. In some cases, dual fluorescence can be observed in polar solvents, with different lifetimes ascribed to the formation of anionic complexes. The solvent-dependent spectral shifts are a hallmark of solvatochromism, indicating a significant change in the dipole moment of the molecule upon electronic excitation.

Table 1: Photophysical Properties of a 4-Substituted 1,8-Naphthalimide Derivative in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Fluorescence Lifetime (ns) |

| Cyclohexane | ~400 | ~500 | 75 ± 10 | ~7 |

| Toluene | ~400 | ~500 | High | ~7 |

| Ethanol | Shifted | Shifted | ~10 | 0.2-0.3 and 6 |

| Acetonitrile | Shifted | Shifted | Low | 0.2-0.3 and 6 |

Excited-State Dynamics and Intramolecular Charge Transfer Mechanisms

Upon absorption of light, molecules of this compound and related structures undergo a series of rapid processes in the excited state. These dynamics are largely governed by intramolecular charge transfer (ICT), where electron density is redistributed within the molecule.

Photoinduced electron transfer (PET) is a key mechanism influencing the fluorescence of many sensor molecules. In systems based on the "fluorophore-spacer-receptor" design, the fluorescence of the fluorophore can be quenched by an electron transfer from a nearby receptor group. almacgroup.comrsc.org This process is highly dependent on the redox potentials of the fluorophore and the receptor. For instance, in 4-amino-1,8-naphthalimide derivatives, the amino group can act as an electron donor, leading to PET and subsequent fluorescence quenching. researchgate.net

The efficiency of PET can be modulated by various factors, including the pH of the medium and the presence of metal ions. Protonation of the receptor group, for example, can inhibit PET by increasing its oxidation potential, thereby "switching on" the fluorescence. almacgroup.comresearchgate.net This principle is the basis for the design of fluorescent pH sensors. Similarly, the coordination of a metal ion to the receptor can also suppress PET, leading to a fluorescence enhancement that allows for the detection of the specific ion. nih.gov

A significant photophysical process in many donor-acceptor molecules, including those related to this compound, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org Following photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically involving the rotation of the dimethylamino group relative to the naphthalene (B1677914) ring. nih.gov This twisting leads to a highly polar, charge-separated TICT state. nih.gov

The formation of the TICT state is highly dependent on the polarity of the solvent, as a polar environment is required to stabilize the charge-separated state. nih.gov In many cases, the TICT state is non-emissive or weakly emissive, providing a non-radiative decay pathway that leads to fluorescence quenching. mdpi.com The dynamics of TICT formation can be extremely fast, occurring on the picosecond timescale. mdpi.com In some systems, dual fluorescence can be observed, with one band originating from the LE state and a red-shifted band from the TICT state. nih.gov The study of TICT states is crucial for understanding the photophysics of molecular rotors and designing materials with specific fluorescence properties. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) is another important de-excitation pathway observed in certain molecules with both proton-donating and proton-accepting groups in close proximity. wikipedia.orgnih.gov Upon photoexcitation, the acidity and basicity of these groups can increase, facilitating the transfer of a proton within the molecule to form a transient tautomer. nih.govresearchgate.net This process often results in a large Stokes shift, as the emission occurs from the energetically relaxed tautomeric form. wikipedia.org

While direct evidence for ESIPT in this compound itself is not prominent, studies on related scaffolds, such as 2-(2-aminophenyl)naphthalene, have shown that ESIPT can occur from an amino group to a carbon atom of the naphthalene ring. nih.gov This finding expands the traditional understanding of ESIPT, which typically involves heteroatoms. The ESIPT process can be influenced by the presence of water molecules, which can facilitate the proton transfer. nih.gov The study of ESIPT is relevant for the development of photostabilizers, fluorescent probes, and materials for white-light emission. nih.gov

Solvatochromic Behavior and Sensitivity to Local Microenvironments

Solvatochromism refers to the change in the color of a solution, or more broadly, a change in the absorption or emission spectra of a compound, with a change in the solvent polarity. wikipedia.org this compound and its derivatives exhibit significant solvatochromism, which is a direct consequence of the change in their electronic distribution upon excitation. nih.govnih.gov

In the ground state, these molecules have a certain dipole moment. Upon excitation, intramolecular charge transfer occurs, leading to a significant increase in the dipole moment of the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a smaller energy gap between the two states and a red shift in the emission spectrum. wikipedia.org This sensitivity to the local microenvironment makes these compounds excellent fluorescent probes for studying the polarity of their surroundings, such as in biological membranes or polymer matrices. nih.govnih.gov The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales.

Table 2: Solvatochromic Shift of a Naphthalimide Derivative

| Solvent | Dielectric Constant | Emission Maximum (nm) |

| n-Hexane | 1.88 | 530 |

| Chloroform | 4.81 | Shifted |

| Dimethylsulfoxide (DMSO) | 46.7 | 639 |

Data for 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM), a push-pull emitter exhibiting similar solvatochromic properties. mdpi.com

Fluorescence Quantum Yield and Lifetime Analysis in Research Applications

The fluorescence quantum yield (ΦF) and lifetime (τ) are fundamental parameters that characterize the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov

For this compound and related compounds, both the quantum yield and lifetime are highly sensitive to the molecular environment. nih.govmdpi.com In nonpolar solvents, where non-radiative decay pathways like TICT are less favorable, the quantum yield is typically high, and the fluorescence lifetime is longer. nih.gov Conversely, in polar solvents, the increased rate of non-radiative decay through TICT or other quenching mechanisms leads to a lower quantum yield and a shorter lifetime. nih.gov

These properties are leveraged in various research applications. For example, the "switch-like" emission properties of some derivatives, where the quantum yield changes dramatically with the environment, are utilized in designing sensors for biomolecular interactions. nih.govresearchgate.net Fluorescence lifetime imaging (FLIM) can provide information about the local environment of a fluorescent probe within a complex system, such as a living cell, by measuring the spatial distribution of fluorescence lifetimes. mdpi.commdpi.com

Table 3: Fluorescence Quantum Yield and Lifetime of a 4-Amino-1,8-naphthalimide Derivative

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |

| Nonpolar | High | ~7 |

| Polar | Low | Biexponential (e.g., 0.2-0.3 and 6) |

Illustrative data based on the behavior of related compounds. nih.gov

Computational and Theoretical Chemistry Studies of 4 Dimethylamino 1 Naphthoic Acid

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. An extension of this method, Time-Dependent DFT (TD-DFT), is used to study excited states and predict electronic absorption spectra. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. schrodinger.comresearchgate.net A small gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the ground state. researchgate.net

For 4-(dimethylamino)-1-naphthoic acid, the HOMO is expected to be localized primarily on the electron-donating dimethylamino group and the naphthalene (B1677914) ring system, reflecting the regions with the highest electron density. The LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation.

While specific DFT calculations for this compound are not extensively detailed in the surveyed literature, data from analogous compounds like N-(p-dimethylaminobenzylidene)-p-nitroaniline (DBN) illustrate the typical values obtained from such analyses.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

|---|---|---|---|---|---|

| N-(p-dimethylaminobenzylidene)-p-nitroaniline (DBN) | -5.87 | -2.93 | 2.94 | B3LYP/6-311G | libretexts.org |

DFT calculations are also used to determine global reactivity descriptors, which predict how a molecule will behave in a chemical reaction. These descriptors are derived from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on a molecule's surface. wuxiapptec.com It is generated by calculating the electrostatic potential energy at different points on the electron density surface. wuxiapptec.comyoutube.com Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. rsc.org

For this compound, an ESP map would show a negative potential (red) around the oxygen atoms of the carboxylic acid group and a partially negative potential near the nitrogen of the dimethylamino group, highlighting these as electron-rich areas. The acidic proton of the carboxyl group would exhibit a strongly positive potential (blue), identifying it as the most electrophilic site and confirming its acidic nature. youtube.com The naphthalene ring would show a gradient of potentials, influenced by the attached functional groups.

TD-DFT is a reliable method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comniscair.res.in The method can determine the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net

Computational studies on related naphthoic acid derivatives, such as l-hydroxy-2-naphthoic acid (1H2NA), have demonstrated good agreement between TD-DFT calculated spectra and experimental results. sci-hub.se For this compound, TD-DFT calculations would likely predict intense π→π* transitions. The primary transition would correspond to the HOMO-LUMO excitation, characterized by a charge transfer from the dimethylamino donor to the naphthoic acid acceptor system. The accuracy of these predictions can be enhanced by using a polarizable continuum model (PCM) to simulate solvent effects. mdpi.com

| Compound | Solvent | λmax (Experimental) (nm) | λmax (Calculated) (nm) | Method | Source |

|---|---|---|---|---|---|

| l-hydroxy-2-naphthoic acid | Ethanol | 351, 301, 289 | 347, 298, 285 | TD-DFT/B3LYP/6-31G(d,p) | sci-hub.se |

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide detailed insight into conformational changes and the influence of the surrounding environment, such as a solvent. osti.govurjc.es

For this compound, MD simulations can elucidate how solvent polarity affects its structure and stability. In polar solvents, solvent molecules would be expected to form strong interactions, such as hydrogen bonds, with the carboxylic acid group. This solvation can influence the orientation of the carboxyl and dimethylamino groups relative to the naphthalene ring. Studies on similar molecules have shown that solvent interactions play a decisive role in the stabilization of charge-transfer states and can dictate photophysical properties like fluorescence. osti.gov MD simulations can also map the solvent's radial distribution function around the solute, revealing the organization of solvent molecules and quantifying the strength of their interactions. rsc.orgmdpi.com

Non-Covalent Interaction Analysis in Molecular Complexes

Non-covalent interactions (NCIs) are crucial in determining the structure of molecular complexes and supramolecular assemblies. nih.govnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a significant role in molecular recognition and binding. nih.govmdpi.com

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the reduced density gradient (RDG) are used to identify and quantify NCIs. nih.gov For this compound, several types of NCIs are possible in molecular complexes:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the C=O oxygen). This allows for the formation of strong dimers or interactions with other polar molecules.

π-π Stacking: The extended aromatic system of the naphthalene ring can engage in π-π stacking interactions with other aromatic molecules.

C-H···π Interactions: The C-H bonds on the naphthalene ring or methyl groups can interact with the π-system of another molecule.

Tetrel Bonding: In complexes with metal ions, the carbon atoms of the aromatic system can participate in tetrel bonds. nih.gov

Analysis of these interactions is vital for understanding how this compound might bind to a biological receptor or self-assemble into larger structures.

Applications As Advanced Molecular Probes and Chemosensors

Rational Design Principles for Fluorescent Sensors Based on 4-(Dimethylamino)-1-naphthoic Acid

The design of fluorescent sensors based on the 4-(dimethylamino)-1-naphthalene framework is a strategic process rooted in the principles of photochemistry and molecular recognition. The core concept often involves integrating the this compound moiety, or its naphthalimide derivatives, as the fluorophore—the component responsible for emitting light. This fluorophore is then chemically linked to a specific receptor unit designed to selectively interact with the target analyte.

A predominant design strategy is the "fluorophore-spacer-receptor" model. In this architecture, the 4-(dimethylamino)naphthalene unit acts as the signaling component. Its fluorescence is modulated by the interaction of the receptor with an analyte. The spacer is a chemical bridge that connects the fluorophore and receptor, and its nature can influence the sensitivity and selectivity of the sensor.

The fundamental mechanism governing the fluorescence response is often Photoinduced Electron Transfer (PET). In the absence of the target analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence (an "off" state). When the receptor binds to the analyte, this PET process is inhibited, leading to a restoration or enhancement of fluorescence (an "on" state). nih.govnih.gov The electron-donating dimethylamino group and the electron-withdrawing carboxyl group (or imide group in derivatives) on the naphthalene (B1677914) ring create an intramolecular charge transfer (ICT) character, which is highly sensitive to the molecular environment and interactions with analytes. nih.gov Rational design, therefore, involves fine-tuning the electronic properties of the fluorophore and the binding affinity of the receptor to achieve high selectivity and sensitivity for a specific target. nih.govresearchgate.net

Selective Detection of Metal Ions and Metalloids

While direct applications of this compound itself as a metal ion sensor are not extensively documented, its structural motif is central to a class of naphthalimide-based fluorescent chemosensors designed for the selective detection of various metal cations. These sensors leverage the principles of coordination chemistry to achieve specificity for ions such as Zn²⁺, Cu²⁺, and Hg²⁺.

Sensing Mechanisms (e.g., Chelation-Enhanced Fluorescence, Quenching)

The detection of metal ions by sensors derived from the 4-(dimethylamino)naphthalene scaffold operates through several well-established mechanisms:

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors. The sensor molecule is initially non-fluorescent or weakly fluorescent due to quenching processes like PET. Upon binding to a metal ion, the receptor unit forms a rigid chelate complex. This chelation restricts intramolecular rotations and vibrations and, more importantly, alters the electronic energy levels, which can inhibit the PET process. This suppression of the quenching pathway leads to a significant enhancement of the fluorescence intensity. nih.gov For instance, sensors designed for Zn²⁺ often exhibit CHEF, where the coordination of the zinc ion with nitrogen and oxygen atoms in the receptor blocks C=N isomerization and enhances fluorescence. nih.govnih.gov

Fluorescence Quenching: In contrast to CHEF, some sensors operate on a "turn-off" mechanism. In these cases, the fluorophore is initially fluorescent. The binding of a specific metal ion, particularly paramagnetic species like Cu²⁺, can introduce new non-radiative decay pathways for the excited state, leading to a decrease or complete quenching of the fluorescence. digitellinc.comnih.gov This can occur through energy transfer or electron transfer from the excited fluorophore to the metal ion.

Intramolecular Charge Transfer (ICT) Modulation: The binding of a metal ion can perturb the ICT character of the fluorophore. This can lead to shifts in the absorption and emission wavelengths, providing a ratiometric sensing capability, or it can influence the quantum yield, resulting in fluorescence enhancement or quenching.

Specificity Profiles and Interference Studies

A crucial aspect of a chemosensor's utility is its selectivity for the target ion over other potentially competing ions. The specificity of sensors based on the 4-(dimethylamino)naphthalene framework is determined by the design of the metal-binding receptor. By incorporating specific chelating groups with appropriate geometries and donor atoms (e.g., nitrogen, oxygen, sulfur), it is possible to achieve high selectivity for a particular metal ion.

Interference studies are essential to validate this selectivity. These experiments typically involve measuring the sensor's response to the target ion in the presence of a variety of other metal ions. For example, a sensor for Cu²⁺ was shown to have its fluorescence quenched by the target ion, while other cations such as Ag⁺, Al³⁺, Cd²⁺, Co²⁺, and Zn²⁺ caused no significant change in fluorescence. scispace.com Similarly, probes designed for Hg²⁺ have demonstrated high selectivity with minimal interference from other common metal ions. nih.gov The development of highly selective probes is a significant challenge, especially for distinguishing between chemically similar ions like Zn²⁺ and Cd²⁺. nih.govnih.gov

pH Sensing and Reversible Acid-Base Switching Mechanisms

Derivatives of this compound, particularly 4-amino-1,8-naphthalimides, are widely employed as highly effective fluorescent pH sensors. The dimethylamino group serves as the proton-responsive unit, enabling the molecule to act as a reversible acid-base switch.

The sensing mechanism is based on the modulation of the intramolecular charge transfer (ICT) process. In neutral or alkaline conditions, the lone pair of electrons on the nitrogen atom of the dimethylamino group is available to participate in the ICT process upon photoexcitation, resulting in strong fluorescence. nih.govnih.gov

When the pH of the medium becomes acidic, the dimethylamino group gets protonated. This protonation converts the electron-donating amino group into an electron-withdrawing ammonium (B1175870) group. This change drastically reduces or completely halts the ICT process, leading to a significant decrease or quenching of the fluorescence emission. nih.govnih.gov This "on-off" switching of fluorescence is often reversible. By alternating the pH between acidic and basic conditions, the fluorescence can be repeatedly quenched and restored. nih.gov

The pKa value, which is the pH at which the protonated and deprotonated forms are in equal concentration, is a critical parameter for a pH sensor. By modifying the chemical structure of the naphthalimide derivative, the pKa can be tuned to suit specific applications, such as monitoring pH changes in biological environments like lysosomes, which have an acidic pH range. nih.gov

Polarity and Microenvironment Probing in Homogeneous and Heterogeneous Systems

The fluorescence of this compound and its derivatives is highly sensitive to the polarity of the surrounding environment. This solvatochromic behavior makes them excellent probes for studying the microenvironments of various systems, from simple solvent mixtures to complex biological structures like proteins and membranes.

The basis for this sensitivity lies in the significant change in the molecule's dipole moment upon excitation from the ground state to the excited state, a hallmark of molecules with strong intramolecular charge transfer character. In nonpolar solvents, these probes typically exhibit fluorescence at shorter wavelengths (blue-shifted). As the polarity of the solvent increases, the excited state is stabilized to a greater extent than the ground state, resulting in a shift of the fluorescence emission to longer wavelengths (red-shifted). mdpi.com

Furthermore, the fluorescence quantum yield of these probes often shows a strong dependence on the environment. They tend to be highly fluorescent in nonpolar solvents or when bound to hydrophobic sites, such as within the core of a polymer nanoparticle or in the hydrophobic pockets of a protein. In contrast, their fluorescence is often quenched in polar, protic solvents like water. mdpi.comresearchgate.net This "turn-on" fluorescence in nonpolar environments makes them particularly useful for visualizing and quantifying the polarity of biocompatible nanocarriers and for monitoring processes like protein folding or membrane binding. mdpi.comresearchgate.net

Development of Solid-State and Strip-Test Sensing Platforms

To enhance their practical utility, fluorescent sensors based on 4-(dimethylamino)naphthalene derivatives have been incorporated into solid-state platforms and simple test strips. These formats offer advantages in terms of reusability, portability, and ease of use for real-world applications.

One approach involves copolymerizing methacrylate-functionalized naphthalimide sensor monomers into a polymer matrix, such as a thin film or a membrane. nih.gov These solid-state sensors can be used for applications like extracellular pH monitoring. For example, a polymer film containing a naphthalimide-based pH sensor can be used to track pH changes resulting from bacterial metabolism. nih.gov

Another innovative application is the development of paper-based strip tests. A sensor molecule can be immobilized on a paper strip, providing a simple and cost-effective tool for the visual detection of analytes. For instance, a strip test for acid-base sensing has been developed where the paper changes color from blue to reddish when exposed to acid vapors and reverts to its original color in the presence of base vapors, allowing for naked-eye detection. nih.gov These solid-support sensors demonstrate the potential for creating robust and user-friendly analytical devices for a wide range of chemical and biological monitoring tasks.

Interactions in Biological and Biomedical Research

Protein Binding Dynamics and Conformational Perturbation Studies (e.g., Human Serum Albumin Interactions)

The dimethylamino-naphthalene moiety is a well-established fluorescent probe sensitive to the polarity of its microenvironment. This characteristic is leveraged to study the binding of molecules to proteins like Human Serum Albumin (HSA), the most abundant protein in blood plasma, which plays a crucial role in drug transport and distribution.

Research on compounds structurally analogous to 4-(dimethylamino)-1-naphthoic acid demonstrates their utility in elucidating the dynamics of protein interactions. For instance, the fluorescent probe N-(carboxymethyl)imide of 4-(dimethylamino)naphthalic acid (K-35), which shares the core fluorophore, has been used to study molecular mobility within the binding sites of HSA. nih.gov Time-resolved polarized fluorescence studies revealed that the probe binds to at least three different sites on the albumin molecule, with its mobility being significantly hindered compared to its rotation in water. nih.gov The slowest rotational motion was observed in the primary drug-binding site of HSA. nih.gov

Similarly, 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), another close analog, serves as a fluorescent probe for the medium-chain fatty acid binding site on serum albumin. nih.gov Its binding is characterized by a high affinity at one major site, and this interaction can be competitively displaced by molecules like medium-chain fatty acids, confirming the probe's location in a highly hydrophobic pocket. nih.gov

The general mechanism of interaction often involves fluorescence quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding. This phenomenon was observed in studies with various non-steroidal anti-inflammatory drugs (NSAIDs) containing a naphthalene (B1677914) core, such as naproxen, and other naphthoquinone derivatives binding to HSA. nih.govmdpi.com Such studies allow for the calculation of binding constants and the number of binding sites, providing critical data on the pharmacokinetics of a compound. The binding of a 1,4-naphthoquinone (B94277) derivative to HSA was shown to perturb the protein's secondary structure, leading to a reduction in α-helix content and a distortion of the microenvironment around the tryptophan residue Trp-214. nih.gov

Table 1: Rotational Correlation Times of a 4-(Dimethylamino)naphthalic Acid Analogue (K-35) in Human Serum Albumin (HSA) Binding Sites

| Binding Site Type | Rotational Correlation Time (ns) | Relative Mobility |

|---|---|---|

| Type 1 (Primary Drug Site) | ~72 ns or more | Slowest |

| Type 2 | ~40 ns | Intermediate |

| Type 3 | ~10 ns | Fastest |

Data sourced from studies on N-(carboxymethyl)imide of 4-(dimethylamino)naphthalic acid. nih.gov

Integration into Peptide and Amino Acid Analogues for Biomolecular Probing

The fluorescent properties of the dimethylamino-naphthalene core make it an ideal candidate for integration into peptides as an unnatural amino acid. Such modified peptides become powerful tools for probing biomolecular interactions, including protein-protein and protein-peptide binding events.

While direct integration of this compound has not been extensively detailed, research on the closely related 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) provides a clear blueprint for this application. An amino acid analogue of 4-DMN has been synthesized as an Fmoc-protected building block, which allows for its direct incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS). nih.govnih.gov

The key advantage of such probes is their solvatochromism—their fluorescence quantum yield is highly sensitive to the local solvent environment. nih.gov When a peptide containing the 4-DMN amino acid analogue binds to its target protein, the fluorophore is often transferred from the aqueous solvent to a more hydrophobic binding pocket on the protein surface. This change in environment can lead to a dramatic increase in fluorescence emission. nih.gov For example, when a peptide containing the 4-DMN analogue was designed to bind to calcium-activated calmodulin, the interaction resulted in a greater than 900-fold increase in fluorescence. nih.govnih.gov

This "switch-like" behavior has been used to monitor the binding of peptides to various protein domains, including SH2 domains, PDZ domains, and opioid receptors. nih.gov Furthermore, the chemical stability of the six-membered naphthalimide ring system makes these probes robust under various experimental conditions, a significant advantage over other fluorophores that may be prone to hydrolysis. nih.gov The same principle can be applied to create fluorescently labeled peptoids (oligomers of N-substituted glycine) to study their folding and secondary structure. nih.gov

Investigation of Receptor Ligand Interactions and Antagonist/Agonist Development Utilizing Naphthoic Acid Scaffolds

The rigid scaffold of naphthoic acid serves as an excellent foundation for the design of ligands that can interact with G protein-coupled receptors (GPCRs), a large family of proteins that are important drug targets. The naphthoic acid core can be chemically modified to create potent and selective antagonists or agonists for specific receptors.

A prominent example is the development of antagonists for the P2Y14 receptor, a GPCR involved in inflammatory processes. nih.gov Derivatives of 2-naphthoic acid have been identified as highly potent and selective antagonists for this receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the naphthoic acid core are crucial for high-affinity binding. For instance, the compound 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) is a high-affinity P2Y14R antagonist with a Ki value in the nanomolar range. nih.gov

The development process for these antagonists often involves key synthetic steps such as Suzuki coupling to build the core structure. nih.gov Furthermore, the naphthoic acid scaffold can be functionalized to create advanced molecular probes. By attaching a fluorophore to the core antagonist structure via a linker, researchers have developed fluorescent antagonists. nih.gov These fluorescent probes, which retain high affinity for the receptor, are invaluable tools for studying receptor biology, enabling quantification of receptor expression on cell surfaces via flow cytometry and visualizing receptor distribution. nih.gov

Table 2: Activity of Naphthoic Acid Derivatives as P2Y14 Receptor Antagonists

| Compound | Modification | Receptor Affinity (Ki) |

|---|---|---|

| PPTN (Lead Compound) | 2-Naphthoic acid derivative | 0.43 nM |

| MRS4174 | Fluorescent (Alexa Fluor 488) derivative of the naphthoic acid scaffold | 80 pM |

Data sourced from studies on 2-naphthoic acid derivatives. nih.govnih.gov

Fluorescence Imaging in Cellular Contexts for Biological Process Visualization

The inherent fluorescence of the dimethylamino-naphthalene structure makes it suitable for use in cellular imaging to visualize biological structures and processes. The low cytotoxicity and ability to be excited by near-visible light are advantageous properties for live-cell microscopy. researchgate.net

Derivatives based on the related 1,8-naphthalimide (B145957) scaffold have been successfully employed as imaging probes. These compounds can be designed to selectively stain specific cellular compartments. Depending on their chemical structure and resulting lipophilicity, they can accumulate in different organelles. For example, certain naphthalimide derivatives have been shown to act as efficient probes for staining the macrophage nucleus by intercalating with DNA. csic.es Other derivatives have been developed to visualize lipid droplets and mitochondria in human cancer cell lines. researchgate.net The solvatochromic properties of some of these probes can even allow for the simultaneous visualization of two different organelles in separate emission channels. researchgate.net

The process involves incubating live cells with the fluorescent probe, which then permeates the cell membrane and accumulates in specific locations. The distribution of the probe is then visualized using fluorescence microscopy. For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were shown to readily enter fibroblast cells and yield green fluorescence, allowing for clear bioimaging. mdpi.com These imaging applications are critical for studying cellular morphology, tracking dynamic processes, and assessing the intracellular fate of potential drug molecules.

Role as a Precursor in Pharmaceutical Synthesis and Biochemical Investigations

Naphthoic acids are versatile precursors and scaffolds in medicinal chemistry and biochemical research. Their rigid bicyclic structure provides a well-defined framework that can be elaborated through various chemical reactions to produce a diverse range of biologically active molecules.

Naphthoic acid derivatives are used as starting materials for the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. researchgate.net Synthetic strategies often employ modern cross-coupling reactions, such as the Suzuki coupling, alongside classical methods like formylation, oxidation, and demethylation to build molecular complexity upon the naphthoic acid core. researchgate.net For example, highly substituted dihydroxynaphthoic acids synthesized via these methods have shown inhibitory activity against lactate (B86563) dehydrogenase, an important target in cancer metabolism. researchgate.net

As discussed previously, the naphthoic acid scaffold is a key precursor for potent P2Y14 receptor antagonists. nih.gov The synthesis of these complex molecules relies on the strategic functionalization of the initial naphthoic acid structure. nih.gov Furthermore, the core structure of dimethylamino-naphthalene derivatives is a precursor for creating specialized biochemical tools. The synthesis of an Fmoc-protected amino acid analogue of 4-N,N-dimethylamino-1,8-naphthalimide for peptide synthesis is a prime example of how these precursors are transformed into sophisticated probes for biochemical investigations. nih.govnih.gov

Structure Activity Relationships Sar and Derivatization for Tunable Functionality

Systematic Modification of the Naphthalene (B1677914) Core and Peripheral Substituents

The functional versatility of 4-(dimethylamino)-1-naphthoic acid is deeply rooted in the ability to systematically modify both its core naphthalene structure and its peripheral substituents. The primary sites for modification are the carboxylic acid group at the 1-position and the dimethylamino group at the 4-position. Additionally, substitutions on the aromatic rings of the naphthalene core can further modulate the electronic and steric properties of the molecule.

Derivatization of the carboxylic acid moiety is a common strategy to create a diverse library of compounds. For instance, the formation of esters and amides by reacting the carboxylic acid with various alcohols and amines, respectively, can significantly alter the molecule's solubility, lipophilicity, and binding affinities. The synthesis of a series of naphthoquinone aliphatic amides and esters has demonstrated that the nature and length of the aliphatic chain can have a profound impact on the biological activity of the resulting compounds. nih.gov For example, in a study on naphthoquinone derivatives, amides with longer carbon chains (optimal at 16 carbons) exhibited stronger anticancer activity compared to their ester counterparts. nih.gov

Modification of the dimethylamino group, while less common, can also be envisioned to fine-tune the electron-donating character of this substituent, thereby influencing the intramolecular charge transfer (ICT) properties of the molecule. Furthermore, substitutions on the naphthalene ring system, such as the introduction of halogens or other functional groups, can lead to significant changes in the molecule's photophysical and biological properties. Studies on related 2-naphthoic acid derivatives have shown that the addition of amino or hydroxyl groups, as well as halogen and phenyl substitutions, can dramatically alter their inhibitory activity on biological targets like NMDA receptors. nih.gov

Correlation between Molecular Structure and Photophysical/Sensing Properties

The fluorescence of this compound and its derivatives is highly sensitive to their molecular structure and the surrounding environment. The core of its photophysical behavior lies in the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing naphthalene ring system.

The nature of the substituents plays a pivotal role in modulating these ICT characteristics. For instance, converting the carboxylic acid to an ester or an amide can influence the electronic distribution within the molecule, leading to shifts in the absorption and emission maxima. A study on derivatives of 4-N,N-dimethylamino benzoic acid, a structurally related compound, revealed that in polar solvents, a red-shifted fluorescence band is observed, indicative of a twisted intramolecular charge transfer (TICT) state. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, was found to be large, further supporting the formation of a TICT state. nih.gov

The polarity of the solvent also has a significant impact on the photophysical properties. In polar solvents, the excited state is stabilized, often leading to a red shift in the fluorescence emission. This solvatochromic behavior is a key feature that is exploited in the design of fluorescent probes for sensing environmental polarity.

Optimization of Sensing Performance, Selectivity, and Biological Affinity

The derivatization of this compound is a key strategy for optimizing its performance as a sensor. By introducing specific recognition moieties, it is possible to create probes that are highly selective for particular analytes.

For example, by attaching a receptor that can selectively bind to a target ion or molecule, the fluorescence properties of the 4-(dimethylamino)-1-naphthyl fluorophore can be modulated upon binding. This "turn-on" or "turn-off" fluorescence response allows for the detection and quantification of the analyte. In the broader context of naphthoic acid derivatives, the introduction of different functional groups has been shown to enhance selectivity. For instance, in the development of allosteric inhibitors for NMDA receptors based on 2-naphthoic acid, the elimination of a hydroxyl group from a potent but non-selective inhibitor led to a significant increase in selectivity for a specific receptor subtype. nih.gov

The biological affinity of these compounds can also be tailored through derivatization. By conjugating this compound to biomolecules such as peptides or other targeting ligands, it is possible to direct the fluorescent probe to specific cellular compartments or tissues. This approach is crucial for applications in biological imaging and diagnostics.

Development of Novel Functional Materials and Conjugates for Advanced Applications

The unique photophysical properties of this compound and its derivatives make them attractive candidates for incorporation into novel functional materials and bioconjugates.

Functional Polymers: By incorporating the 4-(dimethylamino)-1-naphthyl fluorophore into a polymer backbone, it is possible to create materials with tailored optical and sensing properties. For example, polymers containing fluorescent units can be used to create thin films for sensing applications. While direct examples with this compound are not prevalent in the provided search results, the principles are well-established for similar chromophores. Studies on polymers functionalized with 4-N,N-dimethylamino benzoic acid derivatives have shown that these materials can act as fluorescent probes in polymer matrices. nih.gov

Bioconjugates: The carboxylic acid group of this compound provides a convenient handle for conjugation to a wide range of biomolecules. This allows for the development of targeted fluorescent probes for various biological applications. For example, conjugation to specific peptides or antibodies can enable the visualization of their distribution and interactions within living cells. The synthesis of naphthoquinone derivatives with varying aliphatic chains has demonstrated how such modifications can influence their biological activity, including their ability to inhibit enzymes like human topoisomerase IIα. nih.gov This highlights the potential of using the naphthoic acid scaffold to develop targeted therapeutic and diagnostic agents.

Current Challenges and Future Research Directions

Strategies for Enhancing Photostability and Quantum Efficiency for Long-Term Applications

A significant challenge for fluorescent probes, including those derived from 4-(dimethylamino)-1-naphthoic acid, is maintaining their performance over extended periods, especially in demanding applications like long-term cellular imaging. Photobleaching—the irreversible decomposition of a fluorophore upon light exposure—can limit the duration of experiments and the quality of data. Furthermore, the quantum efficiency, a measure of the emitted photons relative to absorbed photons, directly impacts the brightness and sensitivity of the probe.

Future research is likely to focus on several strategies to overcome these limitations:

Structural Modification: The core structure of the naphthalimide system, to which this compound is related, offers a platform for chemical modification. semanticscholar.org Creating a more rigid and conjugated system can minimize non-radiative decay pathways (e.g., bond rotations and vibrations), which in turn can lead to higher quantum yields. semanticscholar.org

Incorporation into Protective Architectures: Embedding the fluorophore within larger, more stable molecular scaffolds such as polymers, dendrimers, or nanoparticles can shield it from reactive species and the bulk environment, thus enhancing photostability.

Quencher and Photostabilizer Co-localization: The development of molecular systems that incorporate antioxidant or triplet-state quenching moieties in close proximity to the fluorophore could mitigate photochemical degradation pathways.

Progress in these areas will be critical for enabling the use of these probes in long-term, high-resolution imaging and sensing applications.

Expanding the Scope of Analytical Targets and Complex Media Sensing Capabilities

While derivatives of the related 4-amino-1,8-naphthalimide (B156640) have been successfully employed to detect a range of analytes including metal ions and anions, there is a continuous drive to expand their sensing repertoire. semanticscholar.org The development of probes for new and challenging targets is a key area of future research.

Key research directions include:

Novel Recognition Moieties: The design and synthesis of derivatives that incorporate novel receptor units are essential for targeting a wider array of analytes with high selectivity. This involves creating specific binding sites for biomolecules like enzymes, nucleic acids, and specific lipids, or for environmental toxins.

Sensing in Complex Environments: A major hurdle is maintaining probe performance in complex and heterogeneous media such as cellular cytoplasm, lysosomes, or environmental samples. chemrxiv.orgnih.gov Matrix effects can lead to non-specific interactions, altered photophysical properties, and false signals. Future probes must be designed with improved robustness and selectivity to function reliably in such challenging environments. nih.gov For instance, a naphthalimide-based probe was developed to detect peroxynitrite (ONOO-) and viscosity changes specifically within lysosomes, demonstrating a move towards organelle-specific sensing. nih.gov

Multi-Analyte Sensing: The development of single probes capable of detecting multiple analytes simultaneously is a growing field. This could be achieved through ratiometric sensing or by designing probes with distinct fluorescence responses to different targets. A recent study detailed a bifunctional naphthalimide probe that could monitor both peroxynitrite and viscosity. nih.gov

The table below summarizes examples of naphthalimide-based probes and their analytical targets, illustrating the current capabilities that future research aims to expand upon.

| Probe Type | Analyte(s) | Key Feature |

| Naphthalimide-based Probe | Lysosomal Peroxynitrite and Viscosity | Bifunctional probe for simultaneous detection in living cells and zebrafish. nih.gov |

| 4-dimethylamino-1,8-naphthalimide (NMI) Derivative | Hydroxyl Radical (HO•) | Turn-on fluorescence for real-time probing in complex biological systems. chemrxiv.org |

| 4-amino-1,8-naphthalimide Hydrazine-based Probe | Zinc Ions (Zn2+) | Turn-on fluorescence with high selectivity. semanticscholar.org |

| Azide-containing Naphthalimide Derivative | Hydrogen Sulfide (H2S) | Colorimetric and fluorescent turn-on response. semanticscholar.org |

Advancements in In Vivo and Real-Time Biological Monitoring Methodologies

The ultimate goal for many fluorescent probes is their application in living organisms for real-time monitoring of biological processes. This presents a unique set of challenges, including biocompatibility, cell permeability, and targeting specificity.

Future advancements in this area will likely involve:

Targeted Delivery: Developing strategies to deliver probes to specific cells, tissues, or even subcellular organelles is crucial for obtaining precise biological information. This can involve conjugating the fluorophore to targeting ligands like antibodies or peptides. nih.gov

Real-Time Imaging: Improving the response kinetics of probes is essential for tracking rapid biological events. For example, a derivative of 4-dimethylamino-1,8-naphthalimide was used for the real-time detection of short-lived hydroxyl radicals. chemrxiv.org Another probe was noted for its rapid response time of under 40 seconds for detecting hydrogen peroxide. semanticscholar.org

Self-Immobilizing Probes: A novel approach involves designing probes that, upon reacting with their target, become covalently bound to nearby biomolecules. nih.gov This self-immobilization strategy helps to retain the fluorescent signal at the site of activity, improving the signal-to-noise ratio for in vivo imaging. nih.gov

Two-Photon and Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths to the NIR region (700-1700 nm) is highly desirable for in vivo imaging, as it allows for deeper tissue penetration and reduced autofluorescence. Developing derivatives of this compound with these properties is an important research goal. nih.gov

Development of Advanced Theoretical Models for Predictive Molecular Design

The traditional process of designing and synthesizing new fluorescent probes can be time-consuming and resource-intensive. The development of advanced computational models offers a path toward a more rational and predictive design process.

Future research in this domain will focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to predict the photophysical properties of new molecular designs before they are synthesized. journalirjpac.comresearchgate.net These calculations can help to understand structure-property relationships and guide the design of molecules with desired absorption and emission characteristics. nih.gov

Molecular Docking and Dynamics: These computational techniques are used to simulate how a probe will interact with its biological target, such as an enzyme or a protein receptor. nih.govphyschemres.org This allows for the in silico screening of potential probe candidates and the optimization of their binding affinity and selectivity. matbiomol.com

Machine Learning and AI: Integrating machine learning and artificial intelligence with large datasets of chemical structures and their properties can accelerate the discovery of novel fluorophores. llnl.gov These models can identify patterns and predict the properties of new, untested molecules, significantly streamlining the design process. drug-design.decam.ac.uk

The synergy between these advanced computational methods and experimental validation will be instrumental in designing the next generation of high-performance fluorescent probes based on the this compound scaffold. physchemres.org

Q & A

Basic: What are the key synthetic routes for 4-(Dimethylamino)-1-naphthoic acid, and how can purity be ensured?

Answer:

Synthesis typically involves substitution or coupling reactions. For example, bromomethylnaphthalene-carboxylic acid derivatives can undergo nucleophilic substitution with dimethylamine under mild conditions (e.g., using sodium azide or thiocyanate reagents) . Alternatively, Friedel-Crafts alkylation of 1-naphthoic acid precursors with dimethylamine derivatives may be employed. To ensure purity, recrystallization in solvents like isooctane or dichloromethane, followed by vacuum drying, is recommended. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography) with UV visualization can monitor reaction progress and purity .

Basic: What spectroscopic techniques are optimal for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy : and NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for –N(CH)) and aromatic protons.

- FT-IR : Peaks at ~1680–1700 cm (C=O stretch) and ~2800–2900 cm (C–H stretch in –N(CH)) validate functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H] at m/z 215.25 .

Advanced: How does the dimethylamino substituent influence the compound’s electronic properties and reactivity?

Answer:

The dimethylamino group is a strong electron-donating substituent, increasing electron density on the naphthalene ring. This enhances resonance stabilization and alters reactivity in electrophilic substitution reactions (e.g., directing substituents to specific positions). Computational studies (DFT) show that the substituent induces a slight twist (~10–15°) in the naphthalene plane, similar to 1-naphthoic acid derivatives, which affects thermodynamic stability and intermolecular interactions .

Advanced: What computational methods are used to predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models ligand-protein interactions, predicting binding affinities. For example, studies on schistosome proteases use model-built enzyme structures to identify nonpeptidic inhibitors .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time.

- QSAR Models : Quantitative Structure-Activity Relationship analysis correlates substituent effects (e.g., –N(CH)) with bioactivity .

Basic: What are the solubility properties of this compound in different solvents, and how does this affect experimental design?

Answer:

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in aprotic solvents like DMSO, DMF, or dichloromethane. Solubility can be enhanced using co-solvents (e.g., ethanol/water mixtures). For kinetic studies, DMSO is preferred due to its inertness, while recrystallization requires solvents with temperature-dependent solubility (e.g., ethyl acetate/hexane) .

Advanced: How can structural modifications of this compound optimize its efficacy as a fluorescence probe?

Answer:

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., –NO) to the naphthalene ring can shift emission wavelengths.

- Conjugation : Attaching fluorophores (e.g., dansyl chloride) via the carboxylic acid group enhances quantum yield.

- Solvatochromism Studies : Testing in varied solvents (polar vs. nonpolar) reveals environment-sensitive fluorescence, useful for intracellular imaging .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:

- Combustion Risks : Combustion produces toxic gases (CO, NO). Use flame-resistant equipment and avoid open flames .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers away from heat sources .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of naphthoic acid derivatives?

Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values from enzyme inhibition assays).

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomer contamination.

- Contextual Factors : Account for experimental variables (e.g., pH, solvent) that may alter activity. For example, planar vs. twisted conformations (as in 1-naphthoic acid) significantly affect binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.